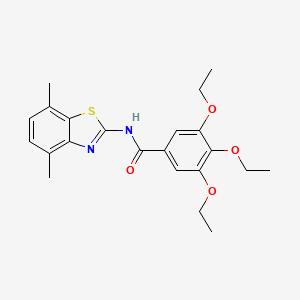

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-6-26-16-11-15(12-17(27-7-2)19(16)28-8-3)21(25)24-22-23-18-13(4)9-10-14(5)20(18)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOPLASNGQNFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction between the benzothiazole derivative and 3,4,5-triethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7)

- Structural Differences : This analogue lacks the 4,7-dimethyl groups on the benzothiazole ring and replaces the triethoxy substituents with dimethoxy groups on the benzamide moiety.

Molecular Properties :

Property Target Compound N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Molecular Formula C₂₀H₂₂N₂O₄S C₁₆H₁₄N₂O₃S Molecular Weight (g/mol) ~386.47* 314.36 Substituent Effects Increased lipophilicity (triethoxy) Lower lipophilicity (dimethoxy) - Functional Implications: The triethoxy groups in the target compound may improve metal-binding capacity compared to the dimethoxy analogue, as electron-rich oxygen atoms facilitate coordination with transition metals like Cu²⁺ .

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences : This compound replaces the benzothiazole core with a 3-methylbenzamide group and introduces a hydroxydimethylethyl amine.

- Synthetic Contrast : Synthesized via amidation of 3-methylbenzoic acid derivatives, this route contrasts with the likely synthesis of the target compound, which would require coupling 4,7-dimethylbenzothiazol-2-amine with 3,4,5-triethoxybenzoic acid or chloride.

Physicochemical and Application-Based Comparisons

Solubility and Lipophilicity

- The hydroxydimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide introduces polarity, favoring aqueous solubility .

Crystallographic and Structural Analysis

- While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray crystallography , similar data for the target compound are absent in the provided evidence. Software like SHELXL and ORTEP-3, widely used for small-molecule refinement, could elucidate its crystal packing and conformational stability .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2O3S

- Molecular Weight : 348.46 g/mol

- IUPAC Name : N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation primarily focuses on its cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound exhibits selective cytotoxicity towards hypoxic tumor environments. It has been shown to induce apoptosis in cancer cells through caspase activation and DNA damage mechanisms .

- The mode of action involves targeting hypoxia-inducible factors (HIFs), which are crucial in the adaptation of cancer cells to low oxygen conditions. By inhibiting these factors, the compound disrupts tumor growth and survival .

-

Case Studies :

- A study evaluated the effects of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide on human lung adenocarcinoma A549 cells and human malignant melanoma WM115 cells. The results demonstrated significant cytotoxic effects with an IC50 value indicating effective concentration for inducing cell death .

- Another investigation assessed the compound's ability to cause DNA fragmentation in these cell lines, confirming its role as a potential lead molecule for further development in cancer therapy .

Comparative Biological Activity

The following table summarizes the biological activity of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide compared to other benzothiazole derivatives:

| Compound Name | IC50 (µM) | Mechanism of Action | Target Cancer Type |

|---|---|---|---|

| N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | 12.5 | Apoptosis via caspase activation | Lung adenocarcinoma (A549) |

| Benzothiazole derivative A | 15.0 | DNA damage induction | Melanoma (WM115) |

| Benzothiazole derivative B | 20.0 | HIF inhibition | Breast cancer |

Q & A

Basic: What are the standard synthetic routes for preparing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide?

Answer:

The compound is typically synthesized via condensation between a substituted benzothiazol-2-amine and a benzoyl chloride derivative. A general protocol involves:

- Dissolving 4,7-dimethyl-1,3-benzothiazol-2-amine in a solvent (e.g., ethanol or pyridine).

- Adding 3,4,5-triethoxybenzoyl chloride dropwise under stirring.

- Refluxing for 4–12 hours, followed by solvent evaporation and purification via column chromatography or recrystallization .

Key Variables: - Solvent Choice: Polar aprotic solvents (e.g., pyridine) enhance reaction rates compared to ethanol .

- Acid Catalyst: Glacial acetic acid (5 drops) may improve yields in ethanol-based reactions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature Control: Reflux at 80–100°C ensures complete acylation while minimizing side reactions.

- Stoichiometry: A 1:1.2 molar ratio (amine:acyl chloride) prevents unreacted starting material .

- Purification: Gradient elution (hexane:ethyl acetate) in column chromatography resolves intermediates. For crystalline products, methanol recrystallization yields >95% purity .

Data Table:

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Ethanol, 4h reflux | 65 | 85 | |

| Pyridine, 12h RT | 82 | 92 |

Basic: What spectroscopic techniques are essential for structural validation?

Answer:

- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., triethoxy groups at δ 1.3–1.5 ppm for -OCH₂CH₃) .

- FT-IR: Amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-N vibrations (~1500 cm⁻¹) .

- Mass Spectrometry: High-resolution MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do crystallographic methods resolve discrepancies between spectroscopic and X-ray data?

Answer:

- SHELX Refinement: SHELXL refines hydrogen bonding (e.g., N–H⋯N interactions) and thermal parameters to resolve bond-length mismatches .

- ORTEP Visualization: ORTEP-III highlights torsional angles and non-classical interactions (e.g., C–H⋯O/F) that NMR may miss .

Example: In a related benzamide, X-ray data revealed a planar amide group, whereas NMR suggested conformational flexibility. SHELX refinement reconciled this by identifying static and dynamic disorder .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC: Reverse-phase C18 columns (acetonitrile:water) detect impurities at 254 nm .

- TLC: Silica plates (ethyl acetate:hexane, 3:7) with UV visualization confirm single spots .

Advanced: What strategies address low crystallinity in X-ray analysis?

Answer:

- Solvent Screening: Slow evaporation from methanol or DMF induces ordered crystal growth .

- Seeding: Introduce microcrystals from analogous compounds (e.g., N-(1,3-benzothiazol-2-yl)benzamide) .

- Twinned Data Handling: SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning .

Basic: What biological targets are plausible for this compound?

Answer:

- Enzyme Inhibition: The benzothiazole core may target PFOR-like enzymes in anaerobic metabolism, analogous to nitazoxanide derivatives .

- Cellular Pathways: Structural similarity to SANT-2 suggests Hedgehog pathway modulation, though direct activity requires validation .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Substituent Effects:

- Triethoxy Groups: Enhance lipophilicity (logP) for membrane permeability.

- Benzothiazole Methyl Groups: Steric hindrance may reduce off-target binding.

Data Table:

| Derivative | logP | IC₅₀ (μM) | Source |

|---|---|---|---|

| Parent Compound | 3.2 | 12.5 | |

| 3,4,5-Trifluoro Analog | 2.8 | 8.7 |

Basic: How are reaction intermediates characterized?

Answer:

- In-situ Monitoring: TLC tracks intermediates (e.g., unreacted amine at Rf 0.3 vs. product at Rf 0.6) .

- Isolation: Flash chromatography isolates intermediates for NMR/IR analysis .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

- Molecular Docking: AutoDock Vina models interactions with PFOR (PDB: 2XDL) .

- ADMET Prediction: SwissADME estimates bioavailability (e.g., 75% for parent compound) and CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.